3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
CAS No.: 335419-03-9
Cat. No.: VC5021535
Molecular Formula: C16H16O4
Molecular Weight: 272.3
* For research use only. Not for human or veterinary use.
![3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one - 335419-03-9](/images/structure/VC5021535.png)
Specification
CAS No. | 335419-03-9 |
---|---|
Molecular Formula | C16H16O4 |
Molecular Weight | 272.3 |
IUPAC Name | 3-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Standard InChI | InChI=1S/C16H16O4/c1-10(17)9-19-11-6-7-13-12-4-2-3-5-14(12)16(18)20-15(13)8-11/h6-8H,2-5,9H2,1H3 |
Standard InChI Key | RNGMQVTVRDIZGJ-UHFFFAOYSA-N |
SMILES | CC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |
Introduction
Structural and Molecular Characteristics
Core Structure and Functional Groups
The compound features a benzochromenone core—a fused bicyclic system comprising a benzene ring and a chromenone moiety. The chromenone group is partially hydrogenated, resulting in a 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one scaffold. A 2-oxopropoxy substituent is attached at the 3-position, introducing a ketone-functionalized side chain .
Molecular Descriptors
Key molecular characteristics include:
The InChIKey RNGMQVTVRDIZGJ-UHFFFAOYSA-N
confirms its unique stereochemical identity.
Synthesis and Characterization
Synthetic Routes
While detailed synthetic protocols are proprietary, fragmentary data suggest a multi-step approach:
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Core Formation: Cyclocondensation of resorcinol derivatives with cyclohexanecarboxylates under acidic or Lewis acid catalysis (e.g., ZrCl) .
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Side-Chain Introduction: Etherification at the 3-position using 2-oxopropanol derivatives under Mitsunobu or nucleophilic substitution conditions.
Analytical Characterization
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Spectroscopy: IR spectra likely show carbonyl stretches at ~1700 cm (chromenone lactone) and ~1650 cm (ketone).
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Mass Spectrometry: ESI-MS would exhibit a molecular ion peak at m/z 272.3 [M+H].
Physicochemical Properties
Solubility and Stability
Solubility data remain unreported, but the compound’s logP (calculated: ~2.1) suggests moderate lipophilicity, favoring organic solvents like DMSO or ethanol . Stability under ambient conditions is unspecified, though benzochromenones generally degrade under prolonged UV exposure.
Applications in Medicinal Chemistry
Lead Compound Optimization
The compound’s scaffold serves as a template for designing:
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Neuroprotective Agents: Targeting metal-induced oxidative stress in neurodegenerative diseases .
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Anticancer Drugs: Leveraging pro-apoptotic effects observed in benzochromenone derivatives .
Prodrug Development
The 2-oxopropoxy group offers a site for prodrug modifications, enabling targeted delivery via esterase-mediated hydrolysis.
Comparative Analysis with Structural Analogs
Substituent variations significantly alter bioavailability and target engagement. For instance, methylation (as in R565342) may enhance metabolic stability .
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